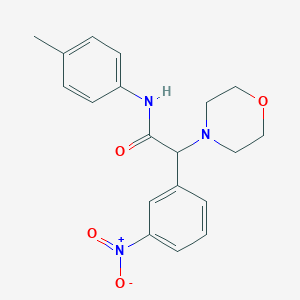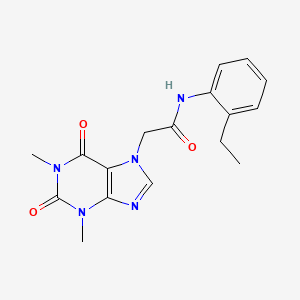
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-(3-nitrophenyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(morpholin-4-yl)-2-(3-nitrophenyl)acetamide typically involves a multi-step process:
Formation of the Acetamide Backbone: The initial step involves the reaction of 4-methylphenylamine with acetic anhydride to form N-(4-methylphenyl)acetamide.
Nitration: The next step is the nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with the acetamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine), sulfuric acid, and other electrophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: N-(4-methylphenyl)-2-(morpholin-4-yl)-2-(3-aminophenyl)acetamide.
Substitution: Halogenated or sulfonated derivatives.
Hydrolysis: 4-methylphenylamine, 3-nitrobenzoic acid.
Scientific Research Applications
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-(3-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(morpholin-4-yl)-2-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-(piperidin-4-yl)-2-(3-nitrophenyl)acetamide: Similar structure but with a piperidine ring instead of morpholine.
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.
Uniqueness
N-(4-methylphenyl)-2-(morpholin-4-yl)-2-(3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group and the presence of the morpholine ring
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-morpholin-4-yl-2-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H21N3O4/c1-14-5-7-16(8-6-14)20-19(23)18(21-9-11-26-12-10-21)15-3-2-4-17(13-15)22(24)25/h2-8,13,18H,9-12H2,1H3,(H,20,23) |
InChI Key |
VJXJVGFTMDIEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11656578.png)
![ethyl (2Z)-2-(4-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11656586.png)




![(4Z)-4-[(2-Butoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11656612.png)
![N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11656619.png)
![Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11656624.png)
![N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11656633.png)

![(6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656642.png)
